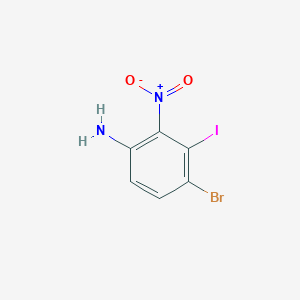

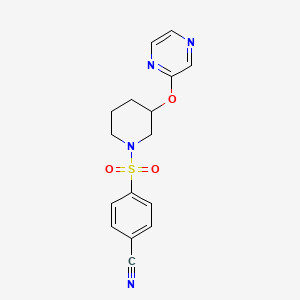

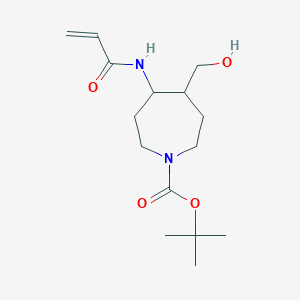

![molecular formula C18H22N4O3 B2409881 4-苄基-N-[3-(1H-咪唑-1-基)丙基]-5-氧代吗啉-3-甲酰胺 CAS No. 1351581-60-6](/img/structure/B2409881.png)

4-苄基-N-[3-(1H-咪唑-1-基)丙基]-5-氧代吗啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole compounds can be achieved through various synthetic routes . For instance, 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones were obtained by the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol .Molecular Structure Analysis

The structures of imidazole compounds can be inferred through UV-vis, IR, H-1/C-13 NMR, mass spectrometry, elemental analyses, and X-ray crystallography .Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

合成化学与功能化

Yıldırım、Kandemirli 和 Demir(2005 年)的一项研究深入探讨了相关化学结构的功能化反应,重点关注将 1H-吡唑-3-羧酸转化为相应的羧酰胺和咪唑并[4,5-b]吡啶衍生物。这项工作展示了该化合物在合成化学中的多功能性,提供了其作为各种化学转化前体的潜力的见解 (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005)。

肽模拟物合成

Skogh 等人。(2013) 介绍了一种通过氨基羰基化制备 5-芳基-1-苄基-1H-咪唑-4-甲酰胺的方法,突出了该化合物在合成肽模拟物中的作用。这一方法表明了该化合物在开发具有生物模拟性的分子中的应用,这些分子可能在治疗干预中很有用 (A. Skogh, R. Fransson, C. Sköld, M. Larhed, & A. Sandström, 2013)。

生物活性寡肽修饰

Ferraz 等人。(2007) 探讨了由α-氨基酰胺衍生物立体选择性形成咪唑烷-4-酮,证明了该化合物在修饰生物活性寡肽中的效用。这项研究对于设计脯氨酸替代物或防止酶促水解的保护剂至关重要,突出了其在肽化学中的重要性 (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, & P. Gomes, 2007)。

抗过敏活性探索

Ager 等人。(1988) 对源自咪唑并[2,1-c][1,4]苯并恶嗪和相关结构(包括咪唑并[1,2-a]喹啉)的羧酸的研究证明了有效的抗过敏活性。这项研究表明该化合物有可能为开发新的抗过敏药物做出贡献,揭示了其药理学相关性 (I. Ager, A. C. Barnes, G. Danswan, P. Hairsine, D. Kay, P. Kennewell, S. Matharu, P. Miller, P. Robson, & D. A. Rowlands, 1988)。

作用机制

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components in many functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that the compound could potentially be stable under a variety of environmental conditions.

未来方向

Imidazole has become an important synthon in the development of new drugs . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

属性

IUPAC Name |

4-benzyl-N-(3-imidazol-1-ylpropyl)-5-oxomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c23-17-13-25-12-16(22(17)11-15-5-2-1-3-6-15)18(24)20-7-4-9-21-10-8-19-14-21/h1-3,5-6,8,10,14,16H,4,7,9,11-13H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPFYIHZRURPBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

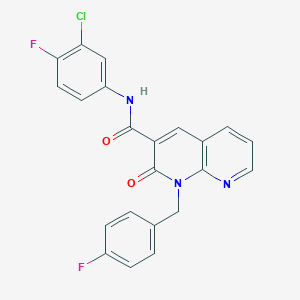

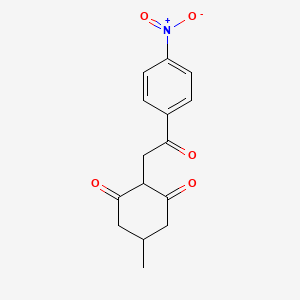

![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)